2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.:
Cat. No.: VC13284877
Molecular Formula: C25H27N5
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N5 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-benzyl-1-[3-(dimethylamino)propylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C25H27N5/c1-18-20(16-19-10-5-4-6-11-19)24(27-14-9-15-29(2)3)30-23-13-8-7-12-22(23)28-25(30)21(18)17-26/h4-8,10-13,27H,9,14-16H2,1-3H3 |
| Standard InChI Key | SIJJBZIFJBMRJT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCCCN(C)C)C#N |
| Canonical SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCCCN(C)C)C#N |
Introduction
2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the benzimidazole family. It features a pyrido-benzimidazole core, which is a fused benzene and imidazole ring system, along with various substituents that contribute to its unique properties. The compound's molecular formula is C_{25}H_{27}N_{5}, and its molecular weight is approximately 397.5 g/mol.
Synthesis and Preparation
The synthesis of 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of specific starting materials under controlled conditions. Organic solvents and bases are commonly used to facilitate these reactions. While detailed industrial production methods are not extensively documented, large-scale synthesis would likely mirror laboratory conditions with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Biological Activities and Potential Applications
Research into the biological activities of 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is ongoing. The compound's unique structure allows it to interact selectively with certain enzymes or receptors, which could lead to innovative treatments in medicinal chemistry. Its potential applications span various fields, including pharmaceuticals, due to its ability to modulate biological pathways by binding to specific targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | Benzyl group, dimethylamino, carbonitrile | Enhanced lipophilicity, potential biological activity |
| 2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | Butyl group instead of benzyl | Different pharmacokinetic profile |
| 1-[3-(Dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | Trifluoromethyl group | Increased stability and potential for bioactivity |
Research Findings and Future Directions
The research on 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile highlights its potential in medicinal chemistry due to its complex structure and reactivity. Further studies are needed to fully understand its pharmacodynamics and potential therapeutic applications. The compound's ability to interact with biological targets makes it a valuable subject for ongoing research in pharmaceutical development.
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